2-[1-oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[1-OXO-3-PHENYL-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a piperidine ring, a phenyl group, and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-OXO-3-PHENYL-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The initial step involves the reaction of piperidine with a suitable acylating agent to form the piperidine derivative.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Isoindole-1,3-Dione Moiety: The final step involves the cyclization of the intermediate compound to form the isoindole-1,3-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[1-OXO-3-PHENYL-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[1-OXO-3-PHENYL-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemical research.
Mechanism of Action
The mechanism of action of 2-[1-OXO-3-PHENYL-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 1-(1-oxo-3-phenyl-2-propenyl)piperidine share structural similarities.
Isoindole Derivatives: Compounds containing the isoindole-1,3-dione moiety are also similar.
Uniqueness
What sets 2-[1-OXO-3-PHENYL-1-(PIPERIDIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(1-oxo-3-phenyl-1-piperidin-1-ylpropan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H22N2O3/c25-20-17-11-5-6-12-18(17)21(26)24(20)19(15-16-9-3-1-4-10-16)22(27)23-13-7-2-8-14-23/h1,3-6,9-12,19H,2,7-8,13-15H2 |
InChI Key |
NUJZCVFNMNJUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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